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Compound of Interest

4-Methyl-2H-[1,2,4]triazine-3,5-
Compound Name: _
dione

Cat. No.: B168045

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic analysis of 4-
Methyl-2H-triazine-3,5-dione (CAS No. 1627-30-1). Despite a thorough search of scientific
literature and spectral databases, specific experimental spectroscopic data for this compound
is not publicly available at the time of this writing. This guide, therefore, presents expected
spectroscopic characteristics based on the analysis of structurally similar triazine derivatives. It
also offers detailed experimental protocols for acquiring and analyzing Nuclear Magnetic
Resonance (*H and 3C NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible
(UV-Vis) spectra of this compound. This document is intended to serve as a valuable resource
for researchers in the fields of medicinal chemistry, drug development, and materials science
who are working with or planning to synthesize and characterize 4-Methyl-2H-triazine-3,5-
dione.

Introduction

4-Methyl-2H-triazine-3,5-dione is a heterocyclic compound belonging to the triazine class of
molecules. The triazine core is a key pharmacophore in a wide range of biologically active
compounds, exhibiting diverse activities such as anticancer, antiviral, and antimicrobial
properties. Accurate spectroscopic characterization is a critical step in the synthesis and
development of new chemical entities, ensuring structural integrity and purity. This guide

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b168045?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b168045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

outlines the key spectroscopic techniques used to elucidate the structure of 4-Methyl-2H-
triazine-3,5-dione.

Compound Information:

Property Value

IUPAC Name 4-methyl-1,2,4-triazine-3,5(2H,4H)-dione
CAS Number 1627-30-1

Molecular Formula C4HsNs0:2

Molecular Weight 127.10 g/mol

Predicted Spectroscopic Data

While experimental data is not available, the following tables summarize the expected
spectroscopic characteristics for 4-Methyl-2H-triazine-3,5-dione based on the analysis of
analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted *H NMR Data

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~3.2-35 Singlet 3H N-CHs
~7.0-7.5 Singlet 1H C-H (triazine ring)
~10.0- 12.0 Broad Singlet 1H N-H

Table 2: Predicted 3C NMR Data
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Chemical Shift (8) ppm Assighment
~30-35 N-CHs

~140 - 145 C-H (triazine ring)
~150 - 155 C=0 (position 3)
~160 - 165 C=0 (position 5)

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

Wavenumber (cm—?) Intensity Assignment
3100 - 3300 Medium, Broad N-H stretching
2900 - 3000 Weak C-H stretching (methyl)

C=0 stretching (asymmetric
1650 - 1750 Strong ]

and symmetric)
1500 - 1600 Medium C=N stretching, N-H bending
1400 - 1480 Medium C-N stretching

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

miz Interpretation

127 [M]* (Molecular lon)

112 [M - CHs]*

99 [M - COJ*

70 [M - HNCOJ*
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Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 5: Predicted UV-Vis Absorption

Amax (nm) Solvent Electronic Transition
~210 - 230 Ethanol/Methanol m - T
~260 - 280 Ethanol/Methanol n - T

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of 4-Methyl-2H-
triazine-3,5-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e Instrumentation: A 400 MHz (or higher) NMR spectrometer.
e Sample Preparation:
o Weigh approximately 5-10 mg of the sample for *H NMR and 20-30 mg for 13C NMR.

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, CDCls,
or Methanol-d4) in a clean, dry NMR tube. Given the polarity of the dione structure,
DMSO-ds is a recommended starting solvent.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00 ppm).

e 'H NMR Acquisition:

o

Pulse Program: Standard single-pulse experiment.

[¢]

Spectral Width: -2 to 14 ppm.

[¢]

Acquisition Time: 2-4 seconds.

[e]

Relaxation Delay: 1-2 seconds.
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o Number of Scans: 16-64 scans.

e 13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

o

Spectral Width: 0 to 200 ppm.

[¢]

Acquisition Time: 1-2 seconds.

[¢]

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans.

[e]

o Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decay (FID). Reference the spectra to the TMS signal.

Infrared (IR) Spectroscopy

e Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
o Sample Preparation (KBr Pellet Method):

o Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium
bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place the mixture in a pellet-pressing die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

o Data Acquisition:
o Acquire a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder and acquire the sample spectrum.

o Typically, 16-32 scans are co-added at a resolution of 4 cm~1.
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o Data Processing: The background spectrum is automatically subtracted from the sample
spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

 Instrumentation: A mass spectrometer with an electron ionization (EIl) source, coupled with a
gas chromatograph (GC-MS) or a direct insertion probe.

o Sample Preparation:

o For GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., methanol or
dichloromethane) at a concentration of approximately 1 mg/mL.

o For direct insertion, place a small amount of the solid sample in a capillary tube.
» Data Acquisition (EI mode):

o lonization Energy: 70 eV.

o Mass Range: m/z 40-400.

o Source Temperature: 200-250 °C.

» Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to
confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Instrumentation: A double-beam UV-Vis spectrophotometer.
e Sample Preparation:

o Prepare a stock solution of the sample in a UV-grade solvent (e.g., ethanol, methanol, or
acetonitrile) at a concentration of approximately 1 mg/mL.

o Prepare a dilute solution (e.g., 0.01 mg/mL) from the stock solution. The final
concentration should result in an absorbance reading between 0.1 and 1.0.

o Data Acquisition:
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o Use the pure solvent as a blank to zero the spectrophotometer.

o Record the spectrum over a wavelength range of 200-800 nm.

» Data Analysis: Identify the wavelength of maximum absorbance (Amax) and calculate the
molar absorptivity (€) if the exact concentration is known.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the techniques.
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Fig. 1: General workflow for the spectroscopic analysis of 4-Methyl-2H-triazine-3,5-dione.
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Fig. 2: Logical relationship of spectroscopic techniques in structure elucidation.

Conclusion

This technical guide provides a framework for the spectroscopic analysis of 4-Methyl-2H-
triazine-3,5-dione. While specific experimental data for this compound remains elusive in the
public domain, the predicted spectral characteristics and detailed experimental protocols
presented herein offer a solid foundation for researchers. The application of the described
NMR, IR, MS, and UV-Vis spectroscopic methods will enable the unambiguous structural
confirmation and purity assessment of synthesized 4-Methyl-2H-triazine-3,5-dione, facilitating
its further investigation in various scientific disciplines.

 To cite this document: BenchChem. [Spectroscopic Analysis of 4-Methyl-2H-triazine-3,5-
dione: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b168045#spectroscopic-analysis-of-4-methyl-2h-
triazine-3-5-dione]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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